

Independent Verification of Phenyl Octanoate's Reported Properties: A Comparative Guide

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Compound of Interest

Compound Name: Phenyl octanoate

Cat. No.: B3053583

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This guide provides a comprehensive comparison of the reported properties of **phenyl octanoate** with structurally similar alternatives. The information is intended for researchers, scientists, and drug development professionals, offering objective data to support further investigation and application. All quantitative data is summarized for comparative analysis, and detailed experimental protocols for key verification methods are provided.

Comparative Analysis of Physicochemical Properties

The following table summarizes the key physicochemical properties of **phenyl octanoate** and two common alternatives, phenyl benzoate and ethyl octanoate. This data is essential for understanding the physical behavior of these compounds and for designing experimental conditions.

Property	Phenyl Octanoate	Phenyl Benzoate	Ethyl Octanoate
Molecular Formula	C ₁₄ H ₂₀ O ₂ [1][2][3]	C ₁₃ H ₁₀ O ₂ [4]	C ₁₀ H ₂₀ O ₂ [5][6]
Molecular Weight	220.31 g/mol [1][2]	198.22 g/mol [4][7]	172.27 g/mol [5][6]
CAS Number	5457-78-3[1]	93-99-2[7]	106-32-1[5]
Appearance	-	White crystalline powder[8]	Colorless liquid[5][6]
Boiling Point	302.5°C at 760 mmHg[3]	298-299°C[4][8]	208°C[6][9]
Melting Point	-	68-70°C[4][8]	-47°C[9]
Density	0.974 g/cm ³ [3]	1.235 g/cm ³ [4][7]	0.87 g/cm ³ at 20°C[9]
Flash Point	108.6°C[3]	298-299°C[4]	79°C[6][9]
Solubility	Insoluble in water[4][8]	Insoluble in water; Soluble in hot ethanol, ether, and chloroform[4][8]	Insoluble in water; Soluble in ethanol and other organic solvents[5][10]
Refractive Index	1.49[3]	1.5954 (estimate)[4]	1.418 at 20°C[6]

Experimental Protocols

Synthesis of Phenyl Octanoate

a) Chemical Synthesis: Acyl Chloride Esterification

This method involves the reaction of octanoyl chloride with phenol in the presence of a base.

- Materials: Phenol, octanoyl chloride, pyridine (or a suitable base), and a dry, non-polar solvent (e.g., dichloromethane).
- Procedure:
 - Dissolve phenol in the solvent in a round-bottom flask under an inert atmosphere (e.g., nitrogen).

- Add pyridine to the solution and cool the mixture in an ice bath.
- Slowly add octanoyl chloride dropwise to the cooled solution with constant stirring.
- Allow the reaction to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC).
- Quench the reaction with the addition of water.
- Separate the organic layer, wash with a dilute acid solution (e.g., 1M HCl), followed by a saturated sodium bicarbonate solution, and finally with brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by vacuum distillation or column chromatography.

b) Enzymatic Synthesis: Lipase-Catalyzed Esterification

This green chemistry approach utilizes a lipase enzyme as a biocatalyst.

- Materials: Octanoic acid, phenol, immobilized lipase (e.g., from *Rhizomucor miehei*), and an organic solvent (e.g., hexane).^[1]^[11]
- Procedure:
 - Combine octanoic acid, phenol, and the immobilized lipase in the chosen solvent in a sealed vessel.
 - Incubate the mixture at a controlled temperature (e.g., 30-60°C) with constant agitation.^[11]
 - Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by GC or TLC.
 - Once equilibrium is reached, or the desired conversion is achieved, filter off the immobilized enzyme for reuse.

- Remove the solvent under reduced pressure to yield the crude **phenyl octanoate**.
- Purify the product as described in the chemical synthesis method.

Characterization and Purity Analysis

a) Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for both qualitative and quantitative analysis of volatile compounds like **phenyl octanoate**.^[1]

- Sample Preparation: Dilute a small amount of the synthesized **phenyl octanoate** in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate).
- Instrumentation: A gas chromatograph coupled to a mass spectrometer.
- GC Conditions:
 - Column: A non-polar capillary column (e.g., DB-5ms).
 - Injector Temperature: 250°C.
 - Oven Program: Start at a suitable initial temperature (e.g., 100°C), hold for a few minutes, then ramp up to a final temperature (e.g., 280°C) at a controlled rate (e.g., 10°C/min).
 - Carrier Gas: Helium at a constant flow rate.
- MS Conditions:
 - Ionization Mode: Electron Ionization (EI) at 70 eV.
 - Mass Range: Scan from a suitable m/z range (e.g., 40-400 amu).
- Data Analysis: The retention time from the gas chromatogram helps in identifying the compound, while the mass spectrum provides a unique fragmentation pattern for structural confirmation. The molecular ion peak should be observed at m/z 220.31.^[1] Characteristic fragments may include the phenyl cation (m/z 77) and fragments from the octanoyl chain.^[1]

b) Nuclear Magnetic Resonance (NMR) Spectroscopy

^1H and ^{13}C NMR spectroscopy are used to elucidate the molecular structure.

- Sample Preparation: Dissolve the sample in a deuterated solvent (e.g., CDCl_3).
- ^1H NMR: Expected signals include those for the aliphatic protons of the octanoate chain and the aromatic protons of the phenyl ring.[\[1\]](#)
- ^{13}C NMR: Distinct signals for the carbonyl carbon of the ester group (around δ 170 ppm), the methylene carbons of the octanoate chain, and the aromatic carbons of the phenyl ring are expected.[\[1\]](#)

c) Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

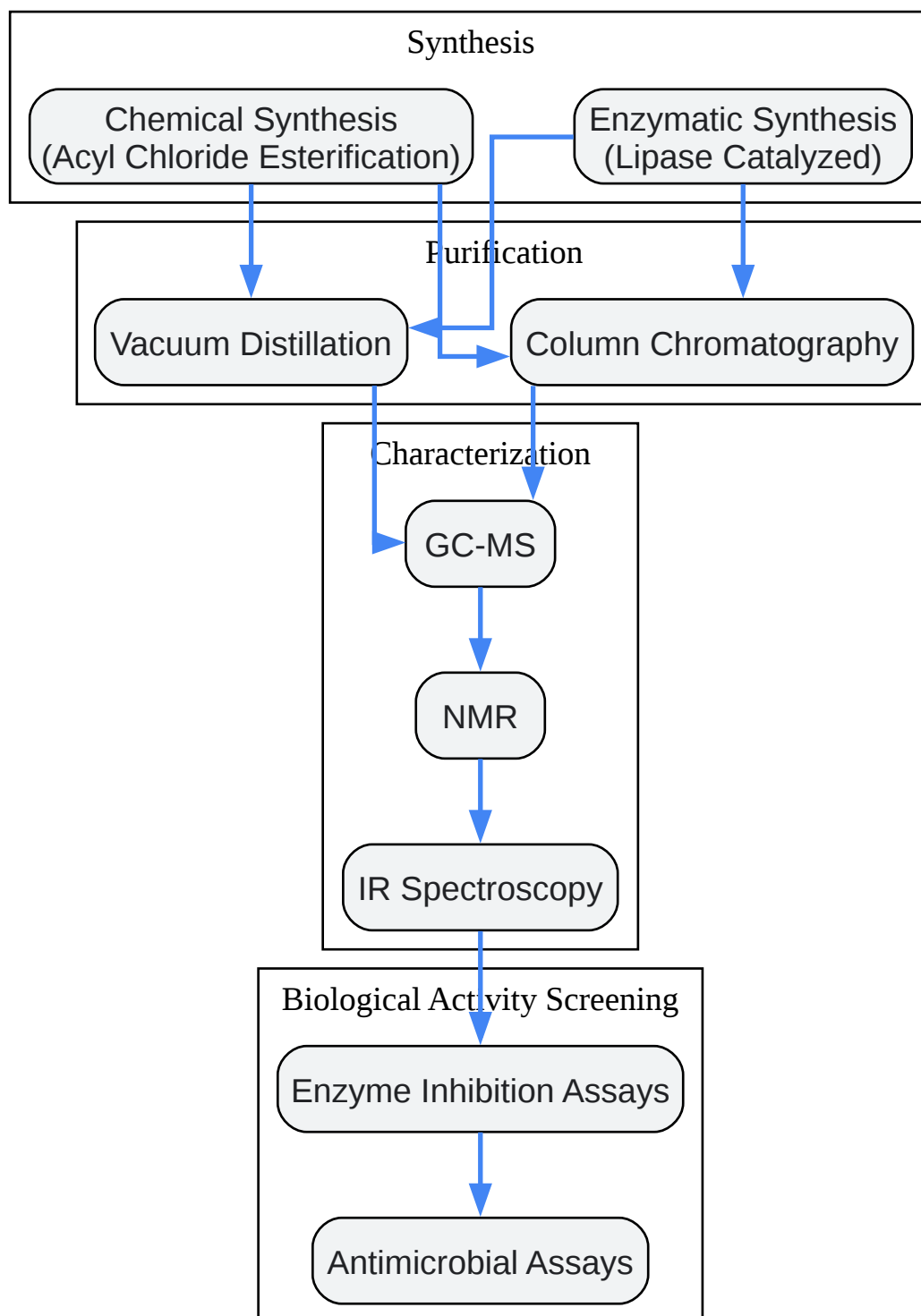
- Sample Preparation: The sample can be analyzed as a thin film on a salt plate (for liquids) or as a KBr pellet (for solids).
- Expected Absorptions:
 - A strong carbonyl ($\text{C}=\text{O}$) stretching vibration for the ester group around $1720\text{--}1740\text{ cm}^{-1}$.[\[1\]](#)
 - C-O stretching vibrations for the ester linkage in the $1100\text{--}1300\text{ cm}^{-1}$ region.[\[1\]](#)
 - Aromatic C-H stretching vibrations above 3000 cm^{-1} .[\[1\]](#)
 - Aliphatic C-H stretching vibrations from the octanoate chain in the $2850\text{--}2960\text{ cm}^{-1}$ range.[\[1\]](#)

Biological Activity

While extensive biological data for **phenyl octanoate** is not readily available in the public domain, related compounds such as phenyl benzoate have been investigated. Phenyl benzoate has been identified as a chloride transport blocker and can inhibit Cl^- -dependent glutamate accumulation into vesicles.[\[12\]](#) Given the structural similarity, it is plausible that **phenyl octanoate** may exhibit similar or other biological activities. Phenolic compounds, in general, are known for a wide range of biological effects, including antimicrobial, antioxidant,

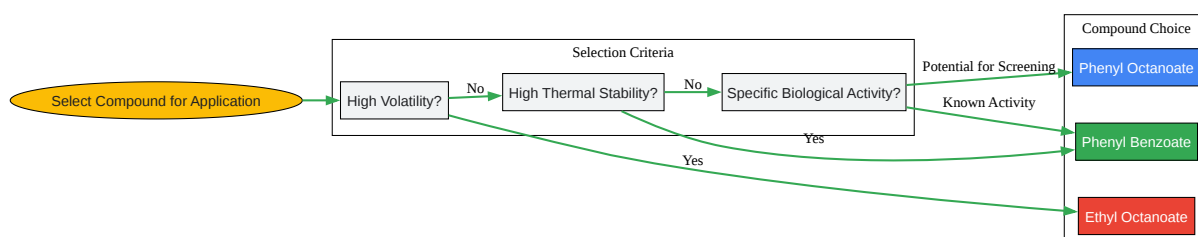
and anti-inflammatory properties.[13][14][15] Further research is warranted to explore the specific biological profile of **phenyl octanoate**.

Visualizations



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General experimental workflow for the synthesis and analysis of **phenyl octanoate**.



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Decision matrix for selecting a phenyl ester based on desired properties.

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